molecular formula C15H22N2 B2944981 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1193387-76-6

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2944981
CAS No.: 1193387-76-6
M. Wt: 230.355
InChI Key: JYBQETGVRAXPQJ-UHFFFAOYSA-N
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Description

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrrolidine and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrolidine with a suitable quinoline derivative under catalytic conditions. The reaction may require the use of a base and a solvent such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline moiety to a fully saturated quinoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated quinoline compounds.

Scientific Research Applications

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrolidine: A simpler analog that lacks the tetrahydroquinoline moiety.

    1,2,3,4-Tetrahydroquinoline: A compound that lacks the pyrrolidine moiety.

Uniqueness

8-(2,5-Dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of both pyrrolidine and tetrahydroquinoline moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(2,5-dimethylpyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11-8-9-12(2)17(11)14-7-3-5-13-6-4-10-16-15(13)14/h3,5,7,11-12,16H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBQETGVRAXPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2=CC=CC3=C2NCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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